molecular formula C21H27ClN2O4 B1363563 Fmoc-DOOA*HCl

Fmoc-DOOA*HCl

Cat. No.: B1363563
M. Wt: 406.9 g/mol
InChI Key: AEKDFMRQTBNGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DOOA·HCl (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,6-diaminohexane hydrochloride) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions. The compound’s molecular formula is C21H26N2O2·HCl (MW: 374.9 g/mol), with a CAS number 166410-37-3 or 945923-91-1 . Its primary application lies in constructing peptide backbones or serving as a linker in combinatorial chemistry due to its diaminohexane structure, which introduces flexibility and spacing in synthetic peptides.

Properties

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C21H26N2O4.ClH/c22-9-11-25-13-14-26-12-10-23-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15,22H2,(H,23,24);1H

InChI Key

AEKDFMRQTBNGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Physicochemical Properties

The table below compares Fmoc-DOOA·HCl with structurally related Fmoc-protected amino acids:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Fmoc-DOOA·HCl 166410-37-3 C21H26N2O2·HCl 374.9 Diaminohexane backbone; flexible linker for peptide elongation
Fmoc-Dab-OH 161420-87-7 C17H16N2O4 353.35 Diaminobutyric acid; shorter chain (4 carbons) vs. DOOA’s 6 carbons
Fmoc-Lys-OAll·HCl 815619-80-8 C24H29ClN2O4 444.95 Lysine derivative with allyl ester; higher solubility (0.00536 mg/mL)
Fmoc-D-Orn-OH·HCl 1820569-07-0 C20H23ClN2O4 390.86 D-ornithine variant; chiral center impacts peptide stereochemistry
Fmoc-Arg-OH·HCl 131669-11-9 C21H24N4O4·HCl 432.9 Arginine derivative; guanidino group enhances solubility in acidic media
Fmoc-D-HoArg-OH·HCl N/A C22H27ClN4O4 446.93 Homoarginine analog; extended side chain for altered binding affinity
Key Observations:
  • Chain Length and Flexibility: Fmoc-DOOA·HCl’s diaminohexane backbone provides greater flexibility compared to shorter analogs like Fmoc-Dab-OH (4 carbons) .
  • Solubility : Fmoc-Lys-OAll·HCl exhibits higher aqueous solubility (0.00536 mg/mL) due to its allyl ester group, whereas Fmoc-DOOA·HCl requires organic solvents like DMF for dissolution .
  • Chirality: Unlike Fmoc-D-Orn-OH·HCl, Fmoc-DOOA·HCl lacks chiral centers, simplifying its use in non-stereoselective syntheses .

Critical Analysis of Research Findings

  • Contradictions in Solubility : Fmoc-Lys-OAll·HCl’s solubility data (0.00536 mg/mL) conflicts with Fmoc-DOOA·HCl’s reliance on organic solvents, highlighting the need for tailored solvent systems in SPPS.
  • Patent Landscape : Fmoc-DOOA·HCl has 37 patents, indicating broad industrial applicability, while Fmoc-Dab-OH has only 16 .
  • Safety Profiles : Fmoc-D-HoArg-OH·HCl lacks comprehensive safety data, whereas Fmoc-Arg-OH·HCl is well-documented for low acute toxicity .

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